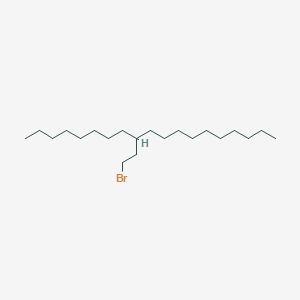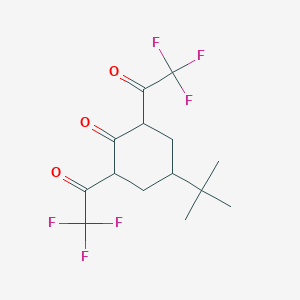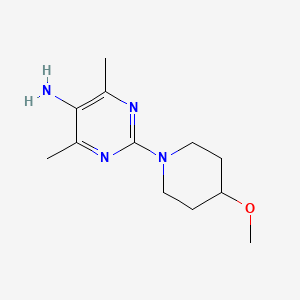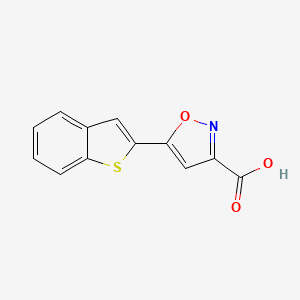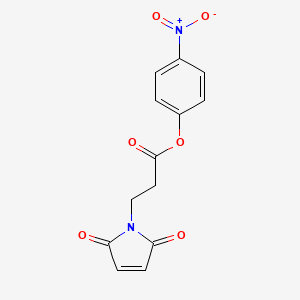
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is a compound that features a nitrophenyl group attached to a propanoate moiety, which is further linked to a 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate typically involves the reaction of 4-nitrophenol with 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be targeted by nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
Nucleophilic substitution: Products include substituted phenyl derivatives.
Reduction: The major product is 4-aminophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate.
Hydrolysis: The products are 4-nitrophenol and 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in enzyme assays to study esterases and other hydrolytic enzymes.
Industry: It may be used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets. For instance, in enzyme assays, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, providing insights into enzyme activity and kinetics .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl group.
4-Nitrophenyl butyrate: Another ester with a different acyl group.
N-Hydroxysuccinimide esters: These compounds share the succinimide moiety and are commonly used in bioconjugation reactions.
Uniqueness
4-Nitrophenyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate is unique due to the presence of both the nitrophenyl and the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in various applications .
Propiedades
Fórmula molecular |
C13H10N2O6 |
|---|---|
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C13H10N2O6/c16-11-5-6-12(17)14(11)8-7-13(18)21-10-3-1-9(2-4-10)15(19)20/h1-6H,7-8H2 |
Clave InChI |
GMOWQUYHVFFGHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


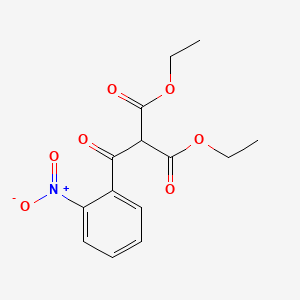
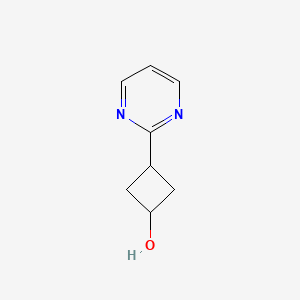
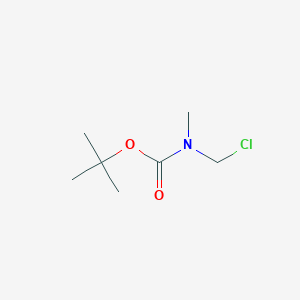
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
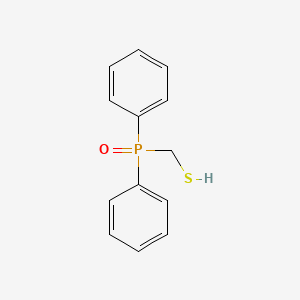
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
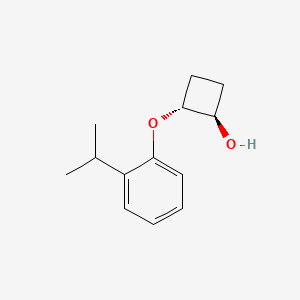
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13353569.png)

![(1R,2R)-2-{[(oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B13353573.png)
